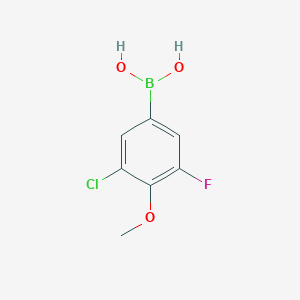
3-Chloro-5-fluoro-4-methoxyphenylboronic acid
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula ClC6H3(OCH3)B(OH)2 . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a boronic acid group .Chemical Reactions Analysis
3-Chloro-5-fluoro-4-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It can also be used in the preparation of microtubule inhibitors as potential antitumors .Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Coupling
3-Chloro-5-fluoro-4-methoxyphenylboronic acid: is widely used in the Suzuki–Miyaura coupling reaction . This cross-coupling reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, providing a stable and environmentally benign partner for palladium-catalyzed transmetalation processes.
Drug Discovery: Inhibitors Synthesis
In the pharmaceutical industry, this compound is utilized for synthesizing hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are significant for developing treatments for diseases like cancer and diabetes.
Material Science: Covalent Organic Frameworks
The boronic acid derivative is instrumental in creating covalent organic frameworks (COFs) . COFs are a class of porous materials with potential applications in gas storage, separation technologies, and catalysis due to their high surface area and stability.
Catalysis: Arylation Reactions
This compound serves as a reactant in ruthenium-catalyzed arylation reactions . Arylation is essential for introducing aryl groups into a molecule, which is a critical step in synthesizing complex organic compounds.
Nanotechnology: Microtubule Inhibitors
In nanotechnology and cancer research, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is used to prepare amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors . These inhibitors can disrupt microtubule dynamics, a promising approach for anticancer therapies.
Analytical Chemistry: Molecular Sugar Receptors
The compound’s ability to form cyclic esters makes it suitable for constructing molecular sugar receptors . These receptors have applications in analytical chemistry for detecting and quantifying sugars in various samples.
Environmental Science: Biologically Active Compounds
Its role in synthesizing biologically active compounds is crucial for environmental science applications . These compounds can be used for bioremediation processes or as biosensors for environmental monitoring.
Supramolecular Chemistry: Homolytic Aromatic Substitution
3-Chloro-5-fluoro-4-methoxyphenylboronic acid: is involved in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . This process is significant in supramolecular chemistry for creating complex architectures.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . It has been used in the preparation of microtubule inhibitors as potential antitumors , and in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that contribute to its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including potential antitumor agents .
Action Environment
The action of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling, which are known to be exceptionally mild and functional group tolerant . The stability of the compound under these conditions contributes to its efficacy in the reaction .
Propriétés
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMNBNEOUYRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235348 | |
| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxyphenylboronic acid | |
CAS RN |
1451392-04-3 | |
| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



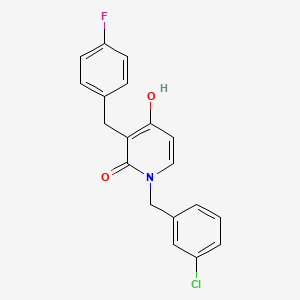


![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
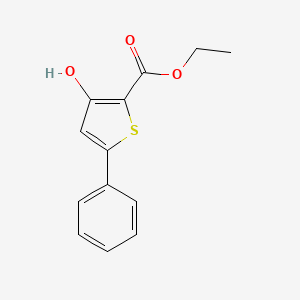
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
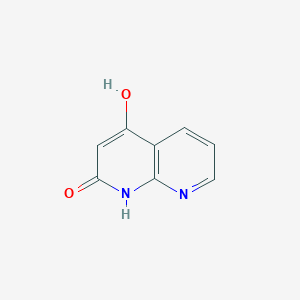
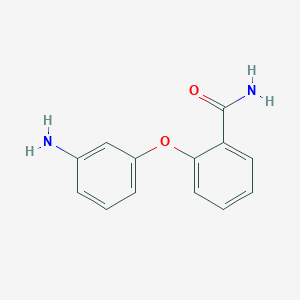


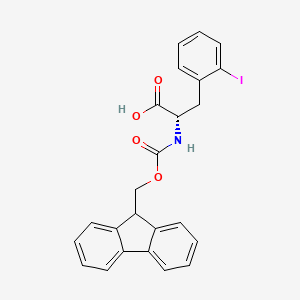

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)
